molecular formula C14H13ClN2OD10 B602493 Lidocaine-d10 Hydrochloride CAS No. 1189959-13-4

Lidocaine-d10 Hydrochloride

Numéro de catalogue: B602493
Numéro CAS: 1189959-13-4
Poids moléculaire: 280.86
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lidocaine-d10 Hydrochloride is a deuterated form of lidocaine hydrochloride, where ten hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry and other analytical techniques due to its stability and similarity to lidocaine hydrochloride. Lidocaine itself is a well-known local anesthetic and antiarrhythmic agent.

Applications De Recherche Scientifique

Lidocaine-d10 Hydrochloride is extensively used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for the quantification of lidocaine and its metabolites.

    Biology: In studies involving the pharmacokinetics and metabolism of lidocaine.

    Medicine: Research on the efficacy and safety of lidocaine formulations.

    Industry: Quality control and validation of analytical methods for lidocaine.

Mécanisme D'action

Target of Action

Lidocaine-d10 Hydrochloride primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of action potentials in neurons .

Mode of Action

This compound exerts its anesthetic effect by inhibiting the sodium ion channels in the neuronal cell membrane . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This results in a decrease in the rate of contractions of the heart when injected near nerves .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of voltage-gated sodium channels . This inhibition prevents the generation and transmission of nerve impulses, ultimately producing the desired local anesthesia effect . Additionally, this compound has been found to decrease the growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Pharmacokinetics

This compound is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The pharmacokinetics of this compound were evaluated in a fasting, single-dose, two-period crossover bioequivalent study conducted in 40 healthy Chinese volunteers . The mean Cmax was 12.3 and 12.2 ng/mL, and the mean Tmax was 7.5 and 8.0 h of T and R cream respectively .

Result of Action

The primary result of this compound’s action is the numbing of sensations in tissues . This is achieved by blocking sodium channels, rendering neurons transiently incapable of signaling the brain regarding sensations . This results in effects like vasodilation, hypotension, and irregular heart rate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of lidocaine is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2 . This suggests that the environmental context can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Lidocaine-d10 Hydrochloride should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Analyse Biochimique

Biochemical Properties

Lidocaine-d10 Hydrochloride inhibits sodium channels involving complex voltage and usage dependence . It interacts with these channels on the nerve cell membranes, blocking the influx of sodium ions, which leads to a decrease in the rate of depolarization, thereby preventing the generation and conduction of nerve impulses . This results in a numbing effect in the area where this compound is applied .

Cellular Effects

This compound has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . It achieves this by up-regulating the expression of miR-145, which in turn leads to the inactivation of the MEK/ERK and NF-κB signaling pathways . These pathways are crucial for cell proliferation and survival, so their inactivation leads to reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to voltage-gated sodium channels on nerve cell membranes . By blocking these channels, it prevents the influx of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where the drug is applied, providing local anesthesia .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, after the removal of the residual anesthetic cream containing Lidocaine, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 hours and later more persisting period erythema .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, Lidocaine has been used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmia treatment, and multiorgan dysfunction attenuation .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 system in the liver . It undergoes N-dealkylation, mainly by CYP3A4, to form monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It is absorbed into the systemic circulation after administration, and its distribution is influenced by factors such as tissue perfusion, tissue volume, and plasma protein binding .

Subcellular Localization

This compound, being a small molecule, can diffuse across cell membranes and therefore can be found throughout the cell . Its primary site of action is the cell membrane, where it binds to and blocks voltage-gated sodium channels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of lidocaine. The process typically starts with the synthesis of lidocaine, which involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain the purity and isotopic composition of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Lidocaine-d10 Hydrochloride undergoes similar chemical reactions as lidocaine hydrochloride. These include:

    Oxidation: Lidocaine can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and substituted derivatives of lidocaine.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Lidocaine Hydrochloride: The non-deuterated form, widely used as a local anesthetic.

    Prilocaine Hydrochloride: Another local anesthetic with a similar mechanism of action.

    Bupivacaine Hydrochloride: A longer-acting local anesthetic.

Uniqueness

Lidocaine-d10 Hydrochloride is unique due to its deuterium content, which makes it particularly useful as an internal standard in analytical techniques. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Lidocaine-d10 Hydrochloride can be achieved through the N-alkylation of 2,6-dimethylaniline with 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10, followed by conversion of the resulting intermediate to Lidocaine-d10 base and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-dimethylaniline", "2-chloro-N-(2,6-dimethylphenyl)acetamide-d10", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline in ethyl acetate and add 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10 and sodium hydroxide. Heat the mixture to reflux and stir for several hours to allow for N-alkylation to occur.", "Step 2: Cool the reaction mixture and extract the organic layer with water. The aqueous layer is then acidified with hydrochloric acid to obtain the Lidocaine-d10 base.", "Step 3: Extract the Lidocaine-d10 base with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Dissolve the Lidocaine-d10 base in hydrochloric acid and stir for several hours to form the Lidocaine-d10 Hydrochloride salt.", "Step 5: Filter the resulting precipitate and wash with cold water to obtain the pure Lidocaine-d10 Hydrochloride." ] }

Numéro CAS

1189959-13-4

Formule moléculaire

C14H13ClN2OD10

Poids moléculaire

280.86

Apparence

White to Off-White Solid

melting_point

113-120°C

Pureté

> 95%

Quantité

Milligrams-Grams

Numéros CAS associés

73-78-9 (unlabelled)

Synonymes

2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride

Étiquette

Lidocaine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.